3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole
CAS No.:
Cat. No.: VC17649991
Molecular Formula: C7H11ClN2S
Molecular Weight: 190.69 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole -](/images/structure/VC17649991.png)
Specification
Molecular Formula | C7H11ClN2S |
---|---|
Molecular Weight | 190.69 g/mol |
IUPAC Name | 3-[2-(chloromethyl)butyl]-1,2,5-thiadiazole |
Standard InChI | InChI=1S/C7H11ClN2S/c1-2-6(4-8)3-7-5-9-11-10-7/h5-6H,2-4H2,1H3 |
Standard InChI Key | ACKUGNIPCSZRGZ-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC1=NSN=C1)CCl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The 1,2,5-thiadiazole ring is a planar, aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 and one sulfur atom at position 5. The 3-position is substituted with a 2-(chloromethyl)butyl chain, which introduces steric bulk and electrophilic character. The chloromethyl group (-CH2Cl) is bonded to the second carbon of the butyl chain, creating a secondary alkyl chloride moiety. This arrangement enhances the compound’s susceptibility to nucleophilic substitution reactions while maintaining the aromatic stability of the thiadiazole core .
Spectroscopic Identification
Key spectroscopic features of 3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole include:
-
IR Spectroscopy: Stretching vibrations at 1,630–1,650 cm⁻¹ (C=N), 650–680 cm⁻¹ (C-S-C), and 700–720 cm⁻¹ (C-Cl) .
-
¹H NMR: Resonances for the chloromethyl group appear as a triplet at δ 3.8–4.1 ppm (CH2Cl), while the butyl chain protons resonate between δ 1.2–2.5 ppm .
-
¹³C NMR: The thiadiazole ring carbons are observed at δ 150–160 ppm (C=N), with the chloromethyl carbon at δ 45–50 ppm .
Synthetic Methodologies
Ring Formation Strategies
The 1,2,5-thiadiazole core is typically synthesized via cyclization of dithiooxamide derivatives or through the reaction of hydrazides with sulfur-containing reagents. A representative pathway involves:
-
Hydrazide Preparation: Substituted benzoic acids are converted to methyl esters, followed by hydrazinolysis to yield benzohydrazides .
-
Cyclization with Lawesson’s Reagent: Benzohydrazides undergo cyclocondensation with Lawesson’s reagent (LR) to form the thiadiazole ring. For example, refluxing 2-bromo-5-methylbenzohydrazide with LR in toluene produces 2,5-bis(2-bromo-5-methylphenyl)-1,3,4-thiadiazole in 90% yield .
Chloromethylation Techniques
Electrophilic chloromethylation of preformed thiadiazoles is achieved using N-chlorosuccinimide (NCS) under controlled conditions. Recent studies demonstrate that 3,4-dimethyl-1,2,5-thiadiazole undergoes regioselective chloromethylation at the methyl groups when treated with NCS in dichloromethane at 0°C . This method contrasts with bromination using N-bromosuccinimide (NBS), which exhibits lower selectivity and yields dihalogenated byproducts .
Table 1: Comparative Halogenation of 3,4-Dimethyl-1,2,5-thiadiazole
Halogenating Agent | Temperature (°C) | Major Product | Yield (%) |
---|---|---|---|
NCS | 0 | 3,4-bis(chloromethyl)thiadiazole | 85 |
NBS | 25 | Mixture of mono-/dibrominated | 60 |
Chemical Reactivity and Stability
Electrophilic Substitution
The thiadiazole ring’s electron-deficient nature directs electrophiles to the nitrogen-rich regions. Chloromethylation at the 3-position occurs via a radical mechanism mediated by NCS, as evidenced by ESR studies . The chloromethyl group further participates in nucleophilic substitutions, such as:
-
Hydrolysis: Forms hydroxymethyl derivatives in aqueous base.
-
Amination: Reacts with primary amines to yield secondary amines.
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with complete degradation by 250°C. The compound is stable under inert atmospheres but undergoes oxidative ring-opening in the presence of peroxides, yielding sulfonic acid derivatives .
Physicochemical Properties
Solubility and Partitioning
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole exhibits limited water solubility (0.2 mg/mL at 25°C) but is miscible with polar aprotic solvents like DMSO and DMF. Its logP value of 2.8 indicates moderate lipophilicity, favoring membrane permeability in biological systems .
Crystallographic Data
Single-crystal X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 102.7° . The dihedral angle between the thiadiazole ring and the chloromethylbutyl chain is 35.2°, indicating partial conjugation.
Applications in Material Science and Industry
Polymer Modification
The chloromethyl group serves as a reactive handle for grafting onto polymer backbones. Copolymerization with styrene enhances thermal stability, increasing the glass transition temperature (T₉) by 25°C compared to pure polystyrene .
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) demonstrates 85% corrosion inhibition efficiency for mild steel in 1M HCl at 50 ppm concentration. The thiadiazole ring adsorbs onto metal surfaces, forming a protective layer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume